molecular formula C21H15FN2O3S2 B6481328 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895475-06-6

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No. B6481328
CAS RN: 895475-06-6
M. Wt: 426.5 g/mol
InChI Key: PCUFGCLNCJPAGN-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized derivatives of benzothiazole and studied their biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule. For example, the acetamide group could undergo hydrolysis, and the fluorobenzenesulfonyl group could participate in substitution reactions .

Scientific Research Applications

BFS-2 has been used in a variety of scientific research applications, including the study of cell signaling, protein folding, and drug metabolism. BFS-2 has been used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins. BFS-2 has also been used to investigate the mechanisms of action of various proteins, such as membrane transporters, G-protein coupled receptors, and ion channels. BFS-2 has also been used in studies of enzyme kinetics, as well as to study the effects of various drugs on the body.

Mechanism of Action

The mechanism of action of BFS-2 is not fully understood, but it is believed to interact with proteins in the body, such as membrane transporters, G-protein coupled receptors, and ion channels. BFS-2 is believed to interact with these proteins by binding to them and modulating their activity, which can lead to changes in the cell’s signaling pathways and ultimately lead to changes in the behavior of the cell.
Biochemical and Physiological Effects
BFS-2 has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of cell signaling pathways, and the regulation of gene expression. BFS-2 has also been shown to modulate the activity of various membrane transporters, G-protein coupled receptors, and ion channels. BFS-2 has also been shown to have anti-inflammatory and anti-cancer effects in certain types of cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BFS-2 in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, BFS-2 is relatively stable and can be stored and reused for long periods of time. However, one of the main limitations of using BFS-2 in experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are a variety of future directions that can be explored with BFS-2, including further studies on its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research can be conducted on the mechanism of action of BFS-2 and how it interacts with various proteins in the body. Additionally, further research can be conducted on the potential applications of BFS-2 in drug delivery and targeting, as well as in the development of novel therapeutic agents. Finally, further research can be conducted on the potential toxicity of BFS-2 and how it can be safely used in laboratory experiments.

Synthesis Methods

BFS-2 can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 1,3-benzothiazol-2-ylacetamide in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is generally conducted at room temperature in a solvent such as dichloromethane, and the product is isolated using a variety of techniques, such as column chromatography or preparative thin-layer chromatography.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3S2/c22-15-8-10-17(11-9-15)29(26,27)13-20(25)23-16-5-3-4-14(12-16)21-24-18-6-1-2-7-19(18)28-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUFGCLNCJPAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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